2-Ethyl-6-iodobenzo[d]thiazole
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Overview
Description
2-Ethyl-6-iodobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The structure of this compound consists of a benzene ring fused to a thiazole ring, with an ethyl group at the 2-position and an iodine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-iodobenzo[d]thiazole typically involves the iodination of 2-ethylbenzo[d]thiazole. One common method is the electrophilic substitution reaction where iodine is introduced to the benzothiazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, can enhance the efficiency of the synthesis. Green chemistry approaches, such as using less hazardous reagents and solvents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-iodobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The iodine atom can act as a leaving group in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Ethyl-6-iodobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-iodobenzo[d]thiazole in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets due to its size and electronic properties. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 2-Methyl-6-iodobenzo[d]thiazole
- 2-Ethyl-4-iodobenzo[d]thiazole
- 2-Phenyl-6-iodobenzo[d]thiazole
Comparison: 2-Ethyl-6-iodobenzo[d]thiazole is unique due to the specific positioning of the ethyl and iodine groups, which can influence its reactivity and biological activity. Compared to 2-Methyl-6-iodobenzo[d]thiazole, the ethyl group provides different steric and electronic effects, potentially leading to variations in activity and selectivity in chemical reactions and biological assays .
Properties
Molecular Formula |
C9H8INS |
---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-ethyl-6-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C9H8INS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 |
InChI Key |
UAQAFIMSLXTSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)I |
Origin of Product |
United States |
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